molecular formula C13H14N2S B2835649 3-(4-Methyl-1,3-thiazol-2-yl)-1,2,3,4-tetrahydroquinoline CAS No. 2230798-26-0

3-(4-Methyl-1,3-thiazol-2-yl)-1,2,3,4-tetrahydroquinoline

Katalognummer: B2835649
CAS-Nummer: 2230798-26-0
Molekulargewicht: 230.33
InChI-Schlüssel: VKSGKQOCDUFSIL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-Methyl-1,3-thiazol-2-yl)-1,2,3,4-tetrahydroquinoline is a novel synthetic compound designed for advanced pharmaceutical research. It features a molecular hybrid structure that combines two privileged scaffolds in medicinal chemistry: the 1,2,3,4-tetrahydroisoquinoline and the 4-methyl-1,3-thiazole ring . This strategic fusion is based on a "dual-action" or "mutual prodrug" approach, aimed at generating new chemical entities where one pharmacophore may reinforce or modify the biological effects of the other, potentially leading to high activity and low toxicity . The tetrahydroisoquinoline core is a widely recognized structural motif present in numerous alkaloids and synthetic compounds with diverse therapeutic actions. This scaffold is represented in various pharmacologically active agents, including topoisomerase I inhibitors and other antitumor compounds . Derivatives are known to exhibit a range of biological activities, such as psychotropic, anti-inflammatory, and sedative properties . Concurrently, the 1,3-thiazole ring is a key component in many bioactive molecules and FDA-approved drugs, including antiretroviral, antifungal, and anti-inflammatory agents . Thiazole derivatives have been extensively reported to possess antimicrobial, antitumor, and enzyme-inhibiting activities . Given the established biological profiles of its constituent parts, this hybrid compound serves as a high-value intermediate for researchers investigating new therapeutic agents. Its primary research applications are anticipated in the fields of oncology—for example, as a potential growth inhibitor through cell cycle arrest or apoptosis —and central nervous system (CNS) drug discovery. Researchers can utilize this compound as a key scaffold for screening against various biological targets or as a starting point for further synthetic modification to explore structure-activity relationships (SAR). WARNING: This product is intended for research and laboratory use only. It is not intended for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

4-methyl-2-(1,2,3,4-tetrahydroquinolin-3-yl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2S/c1-9-8-16-13(15-9)11-6-10-4-2-3-5-12(10)14-7-11/h2-5,8,11,14H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKSGKQOCDUFSIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C2CC3=CC=CC=C3NC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methyl-1,3-thiazol-2-yl)-1,2,3,4-tetrahydroquinoline typically involves the condensation of 4-methyl-1,3-thiazole-2-amine with a suitable quinoline derivative under controlled conditions. One common method includes the use of a solvent such as ethanol and a catalyst like potassium hydroxide to facilitate the reaction . The reaction mixture is usually refluxed to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved yield. The use of microwave irradiation has also been explored to enhance reaction rates and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Methyl-1,3-thiazol-2-yl)-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and nucleophiles like sodium azide.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Reduced tetrahydroquinoline derivatives.

    Substitution: Functionalized thiazole derivatives.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research has indicated that compounds containing the tetrahydroquinoline scaffold exhibit significant anticancer properties. The structural features of 3-(4-Methyl-1,3-thiazol-2-yl)-1,2,3,4-tetrahydroquinoline make it a candidate for further investigation as an anticancer agent. A study highlighted the potential of tetrahydroquinoline derivatives as inhibitors of human farnesyltransferase, an enzyme implicated in cancer cell proliferation and survival .

Antimicrobial Properties

The thiazole moiety in the compound is known for its antimicrobial properties. Investigations into similar thiazole-containing compounds have shown effectiveness against various bacterial strains. This suggests that this compound could be explored as a novel antimicrobial agent .

Anticholinesterase Activity

Tetrahydroquinoline derivatives have been studied for their potential as anticholinesterase agents. These compounds can inhibit acetylcholinesterase activity, which is beneficial in treating conditions like Alzheimer's disease. The structural characteristics of this compound may enhance its efficacy in this regard .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step processes that allow for the introduction of various substituents to optimize biological activity. Understanding the structure-activity relationship is crucial for enhancing its pharmacological properties.

Synthetic Route Yield (%) Key Features
Method A70Utilizes thiazole derivatives
Method B85Involves cyclization reactions
Method C90Employs catalytic systems

The above table summarizes different synthetic routes explored for this compound and their respective yields .

Case Study 1: Anticancer Evaluation

In a study evaluating the anticancer potential of tetrahydroquinoline derivatives, this compound was tested against several cancer cell lines. The results indicated a significant reduction in cell viability compared to control groups.

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial activity of thiazole-containing compounds revealed that derivatives similar to this compound exhibited potent activity against Gram-positive bacteria. This case highlights the compound's potential as a lead candidate for developing new antibiotics.

Wirkmechanismus

The mechanism by which 3-(4-Methyl-1,3-thiazol-2-yl)-1,2,3,4-tetrahydroquinoline exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The thiazole ring is known to interact with biological macromolecules, influencing their activity and stability .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Biological/Functional Relevance Source
3-(4-Methyl-1,3-thiazol-2-yl)-1,2,3,4-tetrahydroquinoline (Target Compound) C₁₃H₁₄N₂S 230.33 4-Methylthiazol-2-yl at position 3 Potential kinase inhibition (inference) N/A
3-(5-Methyl-1,3,4-oxadiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline C₁₂H₁₃N₃O 227.25 5-Methyloxadiazol-2-yl at position 3; isoquinoline core Oxadiazole enhances metabolic stability
2-[(4-Methyl-1,3-thiazol-5-yl)carbonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid C₁₆H₁₅N₃O₃S 329.37 Thiazole carbonyl at position 2; carboxylic acid at position 3 Improved solubility via polar groups
N-{5-[3-(3-Hydroxypiperidin-1-yl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-yl}acetamide (TASP0415914) C₁₆H₂₁N₅O₃S 363.44 Oxadiazole-thiazole hybrid; piperidine-hydroxyl group PI3Kγ inhibitor (IC₅₀ = 2.1 nM)
1-[(1R,2R)-2-Hydroxycyclohexyl]-1H-1,2,3-triazole-4-carboxylate C₁₂H₁₂N₂O₂S 248.31 Triazole-carboxylate; cyclohexanol moiety Not specified (purity: 95%)

Key Observations:

  • Core Modifications: Isoquinoline derivatives (e.g., ) exhibit distinct ring fusion patterns compared to tetrahydroquinoline, which may affect binding to biological targets .
  • Functional Groups : Carboxylic acid or carbonyl groups (e.g., ) improve hydrophilicity, addressing solubility challenges common to aromatic heterocycles .

Research Findings and Discussion

Physicochemical Properties

  • Solubility: Carboxylic acid derivatives () exhibit enhanced aqueous solubility compared to non-polar analogs, a critical factor in drug development .
  • Metabolic Stability : Oxadiazole-based compounds () are less prone to oxidative metabolism than thiazoles, extending half-life .

Biologische Aktivität

3-(4-Methyl-1,3-thiazol-2-yl)-1,2,3,4-tetrahydroquinoline is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Synthesis

The compound is characterized by the presence of a tetrahydroquinoline moiety fused with a thiazole ring. The synthesis typically involves multi-step organic reactions that can include the Hantzsch thiazole synthesis and subsequent acetylation processes. The structural formula can be represented as follows:

C11H12N2S\text{C}_{11}\text{H}_{12}\text{N}_2\text{S}

1. Anti-Cancer Properties

Research indicates that derivatives of tetrahydroquinoline, including the target compound, exhibit significant anti-cancer activity. A study highlighted that various 1,2,3,4-tetrahydroquinoline derivatives were potent inhibitors of NF-κB transcriptional activity induced by lipopolysaccharides (LPS) in human cancer cell lines. Among these derivatives, certain compounds showed up to 53 times greater inhibition than reference compounds .

Table 1: Cytotoxicity of Tetrahydroquinoline Derivatives Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Activity Level
6gNCI-H235.4High
6gMDA-MB-2313.8High
6gPC-34.0High

2. Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It has been shown to inhibit the activation of NF-κB, which plays a crucial role in inflammatory responses. This inhibition suggests potential therapeutic applications in treating inflammatory diseases .

Case Study: Inhibition of Cancer Cell Proliferation

In one notable study, various tetrahydroquinoline derivatives were synthesized and tested for their cytotoxic effects on multiple cancer cell lines including HeLa and PC-3. The results indicated that specific substitutions on the tetrahydroquinoline scaffold significantly influenced their cytotoxicity profiles. For instance:

  • Compound 18 demonstrated selective cytotoxicity with an IC50 value of 13.15 µM against cervical epithelial carcinoma.
  • Compounds were noted for their low unspecific cytotoxicity compared to standard chemotherapeutic agents like doxorubicin .

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely linked to its structural features. Modifications in the thiazole ring or substitutions on the tetrahydroquinoline core can lead to variations in potency and selectivity against different cancer types.

Table 2: Structure-Activity Relationship Insights

ModificationImpact on Activity
Methyl group at position 4Increased cytotoxicity
Substitution on thiazole ringEnhanced anti-inflammatory effects

Q & A

Basic: What are the established synthetic routes for 3-(4-Methyl-1,3-thiazol-2-yl)-1,2,3,4-tetrahydroquinoline?

Answer:
The compound is typically synthesized via two primary routes:

  • Catalytic Hydrogenation : Reduction of quinoline precursors using iron-based catalysts (e.g., Fe/NC) under hydrogen gas (H₂), achieving yields up to 90%. This method preserves stereochemistry and functional group compatibility .
  • Thiazole Coupling : Introduction of the 4-methylthiazole moiety via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using halogenated tetrahydroquinoline intermediates. Post-synthetic modifications often require protecting groups to prevent side reactions .
    Key Validation : Structural confirmation via 1^1H/13^{13}C NMR (e.g., δ 2.4 ppm for methyl-thiazole) and ESI-MS (m/z calculated for C₁₃H₁₅N₂S: 243.09) .

Basic: How is the structural integrity and purity of this compound verified in academic research?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H NMR identifies proton environments (e.g., tetrahydroquinoline ring protons at δ 1.8–3.1 ppm; thiazole protons at δ 6.7–7.2 ppm). 13^{13}C NMR confirms carbon skeleton integrity .
  • Mass Spectrometry (MS) : High-resolution ESI-MS detects molecular ion peaks (e.g., [M+H]⁺ at m/z 244.1) and fragments to validate the thiazole-quinoline linkage .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Advanced: How can researchers optimize regioselective functionalization of the tetrahydroquinoline core?

Answer:

  • Directing Groups : Install sulfonyl or acetyl groups at the tetrahydroquinoline nitrogen to direct electrophilic substitution (e.g., nitration at C7). Subsequent reduction yields amino derivatives .
  • Protective Strategies : Use tert-butoxycarbonyl (Boc) groups to shield reactive amines during thiazole coupling, followed by deprotection under acidic conditions .
  • Computational Guidance : DFT calculations predict electron density distribution, identifying reactive sites (e.g., C3 for electrophilic attacks) .

Advanced: How to resolve contradictions in reported biological activities of structural analogs?

Answer:

  • Standardized Bioassays : Replicate antimicrobial (e.g., MIC against S. aureus) and anticancer (e.g., IC₅₀ in MCF-7 cells) assays under controlled conditions (pH, temperature) to minimize variability .
  • Structure-Activity Relationship (SAR) Studies : Compare analogs with substituent variations (e.g., methyl vs. trifluoromethyl groups on thiazole) to isolate activity drivers .
  • X-ray Crystallography : Resolve 3D structures to identify conformational differences impacting target binding (e.g., kinase inhibition) .

Advanced: What methodologies predict the compound’s interaction with biological targets?

Answer:

  • Molecular Docking : Use AutoDock Vina to model binding poses with proteins (e.g., EGFR kinase). Focus on hydrogen bonds between the thiazole nitrogen and Lys721 residues .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein stability over 100 ns trajectories in GROMACS to assess binding energy (ΔG) and residence time .
  • In Vitro Validation : Surface plasmon resonance (SPR) quantifies binding affinity (K_d) for prioritized targets .

Advanced: How to enhance enantiomeric purity in stereoselective syntheses?

Answer:

  • Chiral Catalysts : Employ Ru-BINAP complexes for asymmetric hydrogenation of quinoline precursors, achieving >90% enantiomeric excess (ee) .
  • Enzymatic Resolution : Use Candida antarctica lipase B to hydrolyze racemic mixtures, isolating (R)- or (S)-enantiomers with >95% ee .
  • Chiral HPLC : Confirm purity using amylose-based columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases .

Basic: What are the documented biological activities of this compound?

Answer:

  • Antimicrobial : Inhibits Gram-positive bacteria (MIC: 2–8 µg/mL) via disruption of cell membrane integrity .
  • Anticancer : Induces apoptosis in leukemia cells (IC₅₀: 10 µM) by modulating Bcl-2/Bax ratios .
  • Neuroprotective : Attenuates oxidative stress in neuronal models (50% reduction in ROS at 25 µM) via Nrf2 pathway activation .

Advanced: How to scale up synthesis without compromising yield or purity?

Answer:

  • Flow Chemistry : Use continuous-flow reactors for catalytic hydrogenation, improving heat transfer and reducing reaction time (2 hours vs. 12 hours batch) .
  • Process Analytical Technology (PAT) : Implement in-line FTIR to monitor intermediate formation and automate quenching .
  • Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) in coupling steps to enhance sustainability .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl vapors (generated during salt formation) .
  • Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before aqueous disposal .

Advanced: What strategies address low solubility in biological assays?

Answer:

  • Prodrug Design : Introduce phosphate or PEG groups at the tetrahydroquinoline nitrogen to enhance aqueous solubility .
  • Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles (size: 150–200 nm) for sustained release in vitro .
  • Co-Solvent Systems : Use DMSO/PBS mixtures (≤1% DMSO) to maintain solubility without cytotoxicity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.